dl-Glaucine hydrobromide

Antitussive Cough Clinical Trial

dl-Glaucine hydrobromide (CAS 50722-32-2) is a racemic aporphine alkaloid derived from Glaucium flavum, recognized for its centrally acting antitussive, bronchodilator, and anti-inflammatory activities. Unlike opioid-based antitussives, it exerts its effects primarily through phosphodiesterase 4 (PDE4) inhibition (Ki = 3.4 µM in human bronchial tissue), calcium channel antagonism, and weak dopamine receptor blockade, yielding a non-narcotic profile with low abuse liability.

Molecular Formula C21H26BrNO4
Molecular Weight 436.3 g/mol
CAS No. 50722-32-2
Cat. No. B3370715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Glaucine hydrobromide
CAS50722-32-2
Molecular FormulaC21H26BrNO4
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
InChIInChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H
InChIKeyDFFLCVRJWUOGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dl-Glaucine Hydrobromide 50722-32-2: Aporphine Alkaloid Antitussive with Multi-Target Pharmacology


dl-Glaucine hydrobromide (CAS 50722-32-2) is a racemic aporphine alkaloid derived from Glaucium flavum, recognized for its centrally acting antitussive, bronchodilator, and anti-inflammatory activities [1]. Unlike opioid-based antitussives, it exerts its effects primarily through phosphodiesterase 4 (PDE4) inhibition (Ki = 3.4 µM in human bronchial tissue), calcium channel antagonism, and weak dopamine receptor blockade, yielding a non-narcotic profile with low abuse liability [2].

Why dl-Glaucine Hydrobromide Cannot Be Interchanged with Other Antitussive or Aporphine Compounds


Although glaucine shares the aporphine scaffold with boldine and is sometimes grouped with codeine as a centrally acting antitussive, it possesses a unique polypharmacology—combining PDE4 inhibition, calcium channel blockade, and differential central dopamine antagonism—that prevents simple substitution. Quantitative head-to-head clinical trials demonstrate that glaucine and codeine differ significantly in side-effect profiles, respiratory safety margins, and abuse potential [1][2], while comparative in vitro studies reveal paradoxical differences in dopamine receptor selectivity versus the closely related alkaloid boldine [3].

Quantitative Head-to-Head Evidence for dl-Glaucine Hydrobromide Differentiation


Superior Antitussive Efficacy and GI Tolerability of Glaucine vs. Codeine in Chronic Cough Patients

In a double-blind comparative trial of 90 patients with acute and chronic cough, glaucine (30 mg t.i.d.) reduced physician-evaluated cough severity from a baseline of 3.0 to 0.47, significantly superior to codeine (30 mg t.i.d.), which reduced scores from 3.0 to 1.10 (p < 0.001 between treatments). Patient visual analogue scores fell from 85 mm to 7 mm on glaucine versus 83 mm to 17 mm on codeine (p < 0.001). Notably, codeine caused constipation and nausea in 9 patients, while no patient on glaucine reported gastrointestinal side effects (p < 0.01) [1].

Antitussive Cough Clinical Trial

Wider Therapeutic Window for Respiratory Depression Relative to Codeine

In a double-blind crossover study of 10 healthy volunteers, glaucine phosphate at the therapeutic dose of 30 mg did not cause respiratory depression, whereas codeine phosphate (30 mg and 60 mg) shifted the ventilatory response to CO₂ to the right, indicating respiratory depression at both doses. Glaucine phosphate only at the supratherapeutic dose of 60 mg produced respiratory depression, which was accompanied by sedation and impaired psychomotor performance; codeine phosphate showed no detectable sedative activity at any dose [1].

Respiratory Safety Sedation Antitussive

Absence of Opioid-Like Abuse Liability Sharply Distinguishes Glaucine from Codeine

In rhesus monkeys trained to self-administer codeine under a fixed-ratio 10 schedule, substituting d,l-glaucine 1.5-phosphate (0.05–0.4 mg/kg/injection) failed to maintain responding—i.e., no reinforcing effect was detected. Additionally, monkeys given 23-h/day access to glaucine did not self-administer the compound above saline levels even after a 21-day forced-exposure period, and naloxone challenge produced no opioid withdrawal signs [1]. This contrasts with codeine, which reliably maintains self-administration behavior in this paradigm [2].

Abuse Potential Self-Administration Opioid Alternative

Glaucine Exhibits Non-Competitive PDE4 Inhibition with a Unique Binding-Site Ratio Distinguishing It from Rolipram

Glaucine inhibits PDE4 from human bronchus and polymorphonuclear leukocytes with a Ki of 3.4 µM but displaces [³H]-rolipram from its high-affinity binding site with an IC₅₀ of approximately 100 µM, yielding an approximately 30-fold potency gap between catalytic inhibition and binding-site displacement [1]. In contrast, rolipram itself binds with a Ki in the low nanomolar range (typically <10 nM) for the PDE4 high-affinity rolipram binding site (HARBS) and inhibits PDE4 catalytic activity with comparable potency [2]. This very low PDE4/binding-site ratio observed for glaucine indicates a non-competitive mode of PDE4 inhibition uncommon among classical PDE4 inhibitors [1].

PDE4 Inhibitor Non-Competitive Inhibition Binding Affinity

In Vivo Central Dopamine Antagonism by Glaucine Contrasts with Boldine Despite Lower In Vitro Affinity

In vitro, boldine displays 10-fold higher affinity for striatal D₁ and D₂ dopamine receptors (IC₅₀ = 0.4 µM for [³H]-SCH 23390 and 0.5 µM for [³H]-raclopride) compared to glaucine (IC₅₀ approximately 4–5 µM at both sites). However, in vivo, glaucine (40 mg/kg i.p.) displaced both D₁ and D₂ radioligands by approximately 50%, while boldine at the same dose did not modify D₂ binding and achieved only 25% D₁ displacement. Functionally, glaucine (40 mg/kg i.p.) almost completely abolished apomorphine-induced climbing, sniffing, and grooming, whereas boldine up to 40 mg/kg had no effect [1].

Dopamine Antagonist Aporphine Alkaloid In Vivo Pharmacology

Priority Application Scenarios for dl-Glaucine Hydrobromide Based on Verified Differentiation Evidence


Non-Opioid Antitussive Discovery and Respiratory Pharmacology Research

Because dl-glaucine hydrobromide demonstrates cough suppression equal or superior to codeine with significantly fewer gastrointestinal side effects (0% vs. 10%) and no respiratory depression at the therapeutic 30 mg dose, it is the preferred positive control or reference compound for in vivo antitussive efficacy models—particularly when opioid receptor-mediated confounding must be avoided [1][2]. Its low abuse potential further qualifies it as a lead scaffold for designing non-addictive central cough therapeutics [3].

PDE4 Enzymology and Allosteric Inhibitor Development

The approximately 30-fold gap between glaucine's PDE4 catalytic inhibition (Ki = 3.4 µM) and its rolipram-site displacement (IC₅₀ ~100 µM) establishes it as a non-competitive PDE4 inhibitor with a binding mechanism distinct from classical active-site PDE4 inhibitors such as rolipram [4]. Researchers studying PDE4 conformational dynamics, allosteric regulation, or developing covalent/non-competitive PDE4 modulators can employ dl-glaucine hydrobromide as a validated tool compound.

Central Dopamine Antagonism with Favorable Brain Penetration

The paradoxical observation that glaucine is 10-fold weaker than boldine in vitro yet ≥2-fold more effective at displacing striatal dopamine receptors in vivo and at blocking apomorphine-induced behaviors makes dl-glaucine hydrobromide uniquely suited for investigating brain penetrance and pharmacokinetic determinants of central aporphine activity [5]. It can serve as a chemical probe to dissect the disconnect between receptor binding affinity and behavioral pharmacology.

Anti-Invasive and Anti-Metastatic Research Targeting NF-κB/MMP-9 Axis

Glaucine inhibits PMA-induced colony formation (48% at 15 µM, 63% at 30 µM) in MCF-7 breast cancer cells and suppresses migration and invasion in both MCF-7 and MDA-MB-231 lines by blocking NF-κB-mediated MMP-9 transcription [6]. This dual anti-proliferative and anti-invasive activity at micromolar concentrations supports the use of dl-glaucine hydrobromide as a starting point for structure–activity relationship studies targeting metastatic breast cancer.

Quote Request

Request a Quote for dl-Glaucine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.